molecular formula C15H22N4O6 B12060260 Pyr-glu-pro-NH2

Pyr-glu-pro-NH2

Cat. No.: B12060260
M. Wt: 354.36 g/mol
InChI Key: HYZBGWLLSXSYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyr-glu-pro-NH2 is a tripeptide with the structure (pyro)Glu-His-Pro-NH2, identified as the porcine Thyrotropin-Releasing Hormone (TRH) . As a key hypothalamic hormone, TRH plays a central role in the regulation of the endocrine system by stimulating the pituitary gland to release thyrotropin (TSH) and prolactin. This makes it an essential compound for research in endocrinology and neurobiology. Researchers utilize this compound to investigate the hypothalamic-pituitary-thyroid (HPT) axis, study the mechanisms of hormone release, and explore its potential neuromodulatory effects. Its specific mechanism of action involves binding to G-protein coupled receptors on pituitary cells, triggering intracellular signaling cascades that lead to hormone secretion. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-carbamoylpyrrolidin-1-yl)-5-oxo-4-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O6/c16-13(23)10-2-1-7-19(10)15(25)9(4-6-12(21)22)18-14(24)8-3-5-11(20)17-8/h8-10H,1-7H2,(H2,16,23)(H,17,20)(H,18,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZBGWLLSXSYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCC(=O)O)NC(=O)C2CCC(=O)N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications

Peptide Synthesis Strategies

Solution-Phase Synthetic Approaches

Solution-phase peptide synthesis involves coupling amino acids or peptide fragments in a homogeneous solution. This method allows for purification of intermediates after each coupling step, which can lead to higher purity products. For peptides like Pyr-glu-pro-NH2, this approach would involve sequential coupling of protected amino acids. The formation of the C-terminal amide is typically achieved by coupling the final amino acid to a resin-bound amine or by activating the C-terminal carboxyl group for reaction with ammonia (B1221849) or an ammonia equivalent in solution. While effective, solution-phase synthesis can be labor-intensive and time-consuming, especially for longer peptides, due to the need for intermediate purifications.

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-phase peptide synthesis (SPPS) is a widely adopted method for peptide preparation, offering efficiency and automation. In SPPS, the C-terminus of the peptide is anchored to an insoluble solid support (resin), and amino acids are sequentially added and coupled to the growing peptide chain. For this compound, synthesis would typically begin by attaching the C-terminal proline residue to a resin functionalized with an amide-forming linker, such as a Rink amide resin sigmaaldrich.com. The peptide chain is then elongated by coupling N-protected glutamic acid and subsequently, the N-terminal pyroglutamic acid. The pyroglutamyl residue can be incorporated as a pre-formed pyroglutamic acid derivative or generated in situ from an N-terminal glutamine or glutamic acid residue during or after chain elongation, though direct incorporation of pyroglutamic acid is more common to avoid unintended cyclization. The final peptide is cleaved from the resin and simultaneously deprotected using acidic conditions, typically trifluoroacetic acid (TFA) ias.ac.innih.gov.

Chemo-Enzymatic Synthesis Methods

Chemo-enzymatic synthesis combines chemical and enzymatic approaches. Enzymes, such as proteases or ligases, can be used to catalyze specific peptide bond formations under mild conditions, potentially reducing side reactions and improving stereochemical purity. For instance, enzymes could be employed to couple protected amino acid derivatives or peptide fragments. While specific enzymes for the direct synthesis of this compound might not be universally established, the principle involves using enzymatic specificity to achieve selective bond formation, which could be particularly useful if specific protecting group strategies are challenging. The formation of pyroglutamate (B8496135) itself can also be enzyme-catalyzed by glutaminyl cyclases (QCs) pnas.org, although this is more relevant to post-translational modifications than de novo synthesis of the pyroglutamyl residue.

Challenges and Side Reactions in Synthesis

The synthesis of peptides containing pyroglutamate and proline residues is prone to specific side reactions that can reduce yield and purity.

Pyroglutamate Formation and Cyclization Mechanisms

Pyroglutamate formation is a common post-translational modification and a potential side reaction during peptide synthesis, particularly when glutamine or glutamic acid residues are present at the N-terminus or are involved in chain elongation researchgate.netwikipedia.orgmdpi.comnih.gov. The mechanism involves the intramolecular cyclization of the N-terminal amino group onto the side-chain carbonyl of glutamine (releasing ammonia) or the side-chain carboxyl of glutamic acid (releasing water) researchgate.netnih.govfrontiersin.orgnih.govgoogle.comresearchgate.netacs.orgsci-hub.se. This cyclization can occur spontaneously, especially under acidic or thermal conditions, or be catalyzed by enzymes like glutaminyl cyclase pnas.orgfrontiersin.orgthieme-connect.de. In peptide synthesis, exposure to acidic reagents during coupling or deprotection steps can inadvertently promote pyroglutamate formation if an N-terminal glutamine or glutamic acid is present. If pyroglutamic acid is intended as the N-terminus, careful control is needed to prevent its formation from other residues or to ensure its correct incorporation.

Diketopiperazine Formation

Diketopiperazine (DKP) formation is a prevalent side reaction, especially when proline is present in the peptide sequence, particularly as the second or penultimate residue digitellinc.comacs.orgpeptide.comnih.govsigmaaldrich.compeptide.comnih.govnih.goviris-biotech.denih.gov. The mechanism involves the intramolecular cyclization between the N-terminal amino group and the carbonyl group of the peptide bond between the first and second amino acids, forming a cyclic dipeptide and truncating the peptide chain digitellinc.comacs.orgnih.govsigmaaldrich.comiris-biotech.dewikipedia.org. This reaction is often favored under basic conditions used for Fmoc deprotection and is exacerbated by the presence of proline due to its secondary amine and the conformational preferences it imparts peptide.comiris-biotech.de. Using specific resins, such as 2-chlorotrityl chloride resin, or employing dipeptide building blocks can help mitigate DKP formation when proline is involved peptide.com.

Biochemical Pathways and Metabolic Dynamics

Biosynthetic Pathways and Precursors

The synthesis of Pyr-glu-pro-NH2, exemplified by thyrotropin-releasing hormone (TRH), is a multi-step process that begins with larger precursor proteins and involves specific enzymatic modifications to yield the final, biologically active molecule.

The characteristic N-terminal pyroglutamyl (Pyr) residue of this peptide is formed through the cyclization of an N-terminal glutamine (Gln) or glutamic acid (Glu) residue. wikipedia.orgsciopen.comnih.gov This intramolecular reaction involves the formation of a lactam ring from the amino acid's side chain. While this cyclization can occur spontaneously under certain conditions, it is typically an enzyme-catalyzed process within biological systems. nih.govgoogle.com The conversion of N-terminal glutamine is generally more rapid than that of glutamic acid. nih.gov

In the specific case of TRH, the biosynthesis begins with a large precursor protein called prepro-TRH. oup.comnih.gov This precursor contains multiple copies of the Gln-His-Pro-Gly sequence. oup.com Through a series of post-translational modifications, this precursor is cleaved to generate smaller peptides, including Gln-His-Pro-NH2. oup.comnih.gov

The crucial step of converting the N-terminal glutamine to pyroglutamic acid is catalyzed by the enzyme Glutaminyl Cyclase (QC) , also known as glutaminyl-peptide cyclotransferase. uniprot.orgwikipedia.org This enzyme specifically acts on N-terminal glutaminyl residues of peptides to form the pyroglutamyl moiety and ammonia (B1221849). uniprot.orgwikipedia.org The identification of mammalian glutaminyl cyclase supports the understanding that this cyclization is a post-translational event. thieme-connect.de QC is responsible for the biosynthesis of numerous pyroglutamyl peptides.

Another enzyme, γ-Glutamyl Cyclotransferase , is involved in the γ-glutamyl cycle and catalyzes the formation of 5-oxoproline (pyroglutamic acid) from γ-glutamyl amino acids. wikipedia.orgnih.gov

The table below summarizes the key enzymes involved in the biosynthesis of the pyroglutamyl residue.

EnzymeSubstrate(s)Product(s)Function in this compound Biosynthesis
Glutaminyl Cyclase (QC) N-terminal L-glutaminyl-peptide5-oxoprolyl-peptide, NH3Catalyzes the final cyclization step to form the N-terminal pyroglutamyl residue. uniprot.orgwikipedia.org
γ-Glutamyl Cyclotransferase γ-glutamyl amino acids5-oxoproline (pyroglutamic acid), amino acidContributes to the cellular pool of pyroglutamic acid. nih.gov

Degradation Mechanisms and Enzymatic Cleavage

The metabolic fate of this compound is governed by its resistance to certain enzymes and its susceptibility to others, which ultimately leads to its inactivation and breakdown into its constituent amino acids.

A key structural feature of this compound is its N-terminal pyroglutamyl residue. This cyclic structure effectively blocks the N-terminus of the peptide, rendering it resistant to degradation by most aminopeptidases. thieme-connect.deresearchgate.netznaturforsch.com Aminopeptidases are enzymes that cleave amino acids from the N-terminus of proteins and peptides, and their inability to act on the pyroglutamyl ring contributes to the increased stability and prolonged biological activity of peptides like TRH. thieme-connect.de

Prolyl Oligopeptidase (POP) , also known as prolyl endopeptidase, is a serine protease that plays a significant role in the metabolism of proline-containing neuropeptides, including TRH. tandfonline.comnih.govclinmedjournals.org POP is capable of cleaving peptide bonds on the C-terminal side of proline residues within short peptides (typically less than 30 amino acids). tandfonline.comnih.gov In the context of this compound, POP is involved in both the maturation and degradation of this neuropeptide, thereby modulating its physiological effects. tandfonline.comnih.gov

The degradation of the pyroglutamyl residue itself involves its conversion back to glutamic acid. This can be achieved through acid hydrolysis under laboratory conditions. thieme-connect.denih.gov In biological systems, this process is catalyzed by the enzyme 5-oxoprolinase , which converts 5-oxo-L-proline to L-glutamic acid in an ATP-dependent reaction. thieme-connect.denih.gov This reaction is part of the γ-glutamyl cycle and allows for the recycling of the pyroglutamate (B8496135) moiety. wikipedia.orgnih.gov Additionally, enzymes known as pyroglutamyl peptidases (or pyroglutamate aminopeptidases) can specifically cleave the N-terminal pyroglutamic acid residue from peptides, liberating it and the rest of the peptide chain. wikipedia.orgthieme-connect.denih.gov

The enzymatic cleavage processes are detailed in the table below.

EnzymeAction on this compoundResult
Aminopeptidases No cleavage of the pyroglutamyl residueResistance to degradation, enhanced stability. thieme-connect.de
Prolyl Oligopeptidase (POP) Cleavage of the Pro-NH2 bondInactivation and degradation of the neuropeptide. tandfonline.comnih.gov
Pyroglutamyl Peptidase Removal of the N-terminal pyroglutamyl residueLiberation of pyroglutamic acid and the remaining peptide. wikipedia.orgnih.gov
5-Oxoprolinase Conversion of free 5-oxoproline (pyroglutamic acid)Formation of L-glutamic acid. nih.gov

Non-Enzymatic Degradation Pathways (e.g., during combustion studies)

The non-enzymatic degradation of peptides like Pyroglutamyl-prolyl-amide (this compound) is influenced by factors such as temperature and pH. While specific combustion studies on this tripeptide are not extensively detailed in the available literature, general principles of peptide chemistry and thermal analysis of related molecules provide insight into its potential degradation pathways.

Peptide bonds can undergo non-enzymatic cleavage through direct hydrolysis or intramolecular aminolysis. rsc.org The rates of these reactions are pH-dependent; hydrolysis tends to dominate at alkaline pH, while intramolecular aminolysis can be significant at neutral pH. rsc.org Under thermal stress, such as during combustion, radical mechanisms can initiate the cleavage of C-N and C-C bonds, leading to the breakdown of the peptide structure. nih.gov

Studies on the thermal degradation of related small molecules show that significant decomposition occurs at elevated temperatures. For instance, glutamate (B1630785), a constituent amino acid of this compound, is thermally labile, with studies showing its complete degradation after 60 seconds at 250°C. acs.org Thyrotropin-releasing hormone (TRH), of which this compound is the primary structure, is known to have a very short plasma half-life of about 5 minutes, which, while primarily due to enzymatic action, underscores its inherent instability. researchgate.net Thermal analysis of other hormones has shown that pronounced degradation occurs at temperatures above 90°C. nih.gov The decomposition process under oxidizing conditions, such as combustion, would involve the reaction of initial breakdown products with oxygen. nih.gov

Metabolic Interplay of Pyroglutamic Acid in Cellular Systems

Pyroglutamic acid, also known as 5-oxoproline, is the N-terminal residue of this compound and a key metabolite in its own right. It is deeply integrated into cellular amino acid metabolism, particularly that of glutamate and the antioxidant glutathione.

Role as a Glutamate Precursor and Reservoir

Pyroglutamic acid serves as a direct precursor for the synthesis of glutamate. researchgate.netresearchgate.net The conversion is catalyzed by the ATP-dependent enzyme 5-oxoprolinase, which opens the lactam ring of pyroglutamic acid to form glutamate. researchgate.netresearchgate.netwikipedia.org This pathway is a crucial step in the recycling of glutamate from the γ-glutamyl cycle.

Due to this ready conversion, pyroglutamic acid and the larger glutathione pool are considered to function as a cellular reservoir for glutamate. researchgate.netwikipedia.org This is particularly significant in the brain, where glutamate is the primary excitatory neurotransmitter. nih.gov Research has demonstrated that inhibiting the enzymes responsible for liberating glutamate from the glutathione cycle, such as 5-oxoprolinase, results in a decrease in neuronal glutamate levels. researchgate.netnih.gov Conversely, blocking the synthesis of glutathione from glutamate leads to an accumulation of glutamate. nih.gov This dynamic indicates that the glutathione cycle, with pyroglutamic acid as an intermediate, plays a role in maintaining glutamate homeostasis. researchgate.netnih.gov

Interconnections with the γ-Glutamyl Cycle and Glutathione Degradation

Pyroglutamic acid is a central intermediate in the γ-glutamyl cycle, a key pathway for both the synthesis and degradation of glutathione (GSH). taylorandfrancis.comnih.gov This cycle facilitates the transport of amino acids into cells. The process begins when γ-glutamyl transpeptidase, a membrane-bound enzyme, transfers the γ-glutamyl moiety from extracellular glutathione to an amino acid. The resulting γ-glutamyl-amino acid is transported into the cell, where γ-glutamyl cyclotransferase cleaves it to release the free amino acid and form pyroglutamic acid. rupahealth.comhealthmatters.ionih.gov

The pyroglutamic acid is then converted to glutamate by 5-oxoprolinase, which can be re-used to synthesize new glutathione. rupahealth.comhealthmatters.io Glutathione itself exerts feedback inhibition on γ-glutamylcysteine synthetase, the first enzyme in its synthesis pathway. researchgate.netlitfl.com In states of glutathione depletion, this feedback inhibition is lost, leading to an overproduction and accumulation of pyroglutamic acid. litfl.comnih.gov Consequently, elevated levels of pyroglutamic acid can serve as a clinical marker for glutathione deficiency and associated oxidative stress. rupahealth.comnih.govnih.govresearchgate.net

StepEnzymeReactionRole of Pyroglutamic Acid
1γ-Glutamyl TranspeptidaseTransfers γ-glutamyl moiety from GSH to an amino acid.Not directly involved.
2γ-Glutamyl CyclotransferaseCleaves γ-glutamyl-amino acid.Product of the reaction.
35-OxoprolinaseConverts pyroglutamic acid to glutamate.Substrate for the reaction.
4γ-Glutamylcysteine SynthetaseCombines glutamate and cysteine.Precursor (glutamate) is regenerated from it.
5Glutathione SynthetaseAdds glycine to γ-glutamylcysteine to form GSH.Not directly involved.

Influence on Amino Acid Homeostasis and Efflux Mechanisms (e.g., Blood-Brain Barrier transport research)

Pyroglutamic acid (as 5-oxoproline) plays a significant role in regulating amino acid homeostasis, particularly at the blood-brain barrier (BBB). nih.gov The BBB is a highly selective barrier that maintains the brain's unique chemical environment, in part by tightly controlling amino acid concentrations. nih.govfrontiersin.orgyoutube.com While facilitative transporters on the luminal (blood-facing) side of the BBB allow essential amino acids into the brain, a different set of transporters on the abluminal (brain-facing) side actively pumps many amino acids out of the brain's extracellular fluid and back toward the blood. nih.govfrontiersin.orgresearchgate.net This efflux is crucial for preventing the buildup of potentially neurotoxic amino acids like glutamate. researchgate.net

Research has shown that pyroglutamic acid stimulates the activity of nearly all the known secondary active, Na+-dependent amino acid transporters located on the abluminal membrane of the BBB endothelial cells. nih.gov By activating these efflux pumps, pyroglutamic acid contributes to the net removal of amino acids from the brain, thereby helping to maintain the low concentrations necessary for proper neuronal function. nih.gov The γ-glutamyl cycle, which produces pyroglutamic acid within the endothelial cells of the BBB, is thus indirectly involved in modulating these critical efflux mechanisms. nih.gov

Transporter SystemLocation at BBBFunctionEffect of Pyroglutamic Acid (5-Oxoproline)
System AAbluminalEfflux of small neutral amino acidsStimulated
System ASCAbluminalEfflux of small neutral amino acidsStimulated
System Na+-LNAAAbluminalEfflux of large neutral amino acidsStimulated
System EAATAbluminalEfflux of acidic amino acids (e.g., Glutamate)Stimulated
System y+Abluminal & LuminalTransport of cationic amino acidsStimulated
System NAbluminalEfflux of glutamine, asparagine, histidineNot Stimulated

Molecular Mechanisms of Action and Biological Functionality in Vitro/mechanistic Studies

Receptor Interactions and Binding Affinities

The interaction of Pyr-glu-pro-NH2 and its analogs with key neuroreceptors is a primary determinant of their biological activity. These interactions are complex, involving both direct and allosteric modulation of receptor function.

While this compound is structurally similar to TRH (pGlu-His-Pro-NH2), research into related analogs suggests a distinct mode of interaction with the TRH receptor. Studies on the antagonist pGlu-βGlu-Pro-NH2, a close analog, have been instrumental in characterizing a potential allosteric binding site on the human TRH receptor (hTRH-R). nih.govnih.gov Homology modeling of the hTRH-R, a G protein-coupled receptor (GPCR), identified a refined active binding site for TRH within the transmembrane bundle. nih.gov However, this primary site did not accommodate the antagonist analog. nih.gov

Further investigation revealed a novel allosteric site within the extracellular domain (ECD) of the receptor that exhibits selective and high-affinity binding for the antagonist pGlu-βGlu-Pro-NH2. nih.gov This allosteric binding was found to be more robust than TRH's binding to its own active site, providing a structural basis for the antagonist's ability to functionally oppose TRH's actions. nih.govnih.gov This finding supports the hypothesis that certain TRH-like peptides, including this compound, may exert their effects not by competing directly with TRH at the orthosteric site, but by modulating receptor conformation and function through an allosteric mechanism. nih.govresearchgate.net

This compound demonstrates significant interaction with the glutamate (B1630785) system, primarily through neuroprotective mechanisms against glutamate-induced toxicity. nih.gov In vitro studies have established that this compound is neuroprotective against excitotoxic insults, suggesting an interference with the pathological cascade initiated by excessive glutamate. nih.gov

Furthermore, the pyroglutamate (B8496135) (pGlu) component of the peptide has been shown to directly influence glutamate transport. Research on isolated luminal and abluminal plasma membranes from the blood-brain barrier demonstrated that pyroglutamate stimulates Na+-dependent glutamate transport by 46%. This action is specific to the Na+-dependent transporters responsible for actively removing glutamate from the brain's extracellular space. By accelerating glutamate clearance, this mechanism may contribute to the neuroprotective profile of this compound, preventing the over-activation of glutamate receptors that leads to excitotoxicity.

Cellular Signaling Pathways Modulation

The biological functions of this compound are mediated by its influence on intracellular signaling cascades, particularly those involving calcium dynamics. Its mechanistic pathways are notably distinct from those activated by TRH.

Intracellular calcium (Ca2+) is a critical second messenger in neurons, and its dysregulation is a key factor in excitotoxic cell death. This compound modulates these dynamics, although its effect differs significantly from that of TRH. nih.gov In studies comparing the two peptides, this compound was found to be up to four times more neuroprotective against glutamate-induced toxicity than TRH. nih.gov Despite this superior protective effect, its ability to reduce glutamate-stimulated increases in intraneuronal Ca2+ was approximately half that of TRH. nih.gov This finding indicates that while modulation of calcium influx is part of its mechanism, its potent neuroprotective action is not solely dependent on attenuating Ca2+ signals to the same degree as TRH, pointing towards additional or different pathways of action. nih.gov

A key aspect of this compound's molecular profile is that its mechanism of action is distinct from that of TRH. nih.gov TRH exerts its effects primarily through the Gq/11 G-protein coupled TRH-R1 receptor, leading to the activation of phospholipase C, generation of inositol (B14025) trisphosphate (IP3), and a subsequent robust release of Ca2+ from intracellular stores. This pathway is central to TRH's endocrine and central functions.

In contrast, this compound often acts as a functional antagonist to TRH's central effects. nih.gov For example, when co-perfused with TRH in the rat hippocampus, this compound significantly attenuates the TRH-induced release of acetylcholine (B1216132). nih.govresearchgate.net It does not, however, alter the basal levels of acetylcholine on its own. nih.gov This antagonistic relationship is also observed in neuropharmacological models, where it can suppress the analeptic and antidepressant-like activities of TRH. The combination of its weaker influence on intracellular calcium elevation and its ability to functionally oppose TRH's cholinergic and behavioral effects underscores a clear divergence in their respective signaling pathways. nih.govnih.gov

Neurobiological Research Aspects

This compound has emerged as a valuable tool in neurobiological research due to its distinct central nervous system (CNS) activities that are separate from the endocrine effects of TRH. Its ability to act as a selective functional antagonist of TRH's central actions has allowed for a more detailed exploration of the neuropeptide's role in the brain. researchgate.net

Research has utilized this compound and its analogs to investigate CNS processes such as cholinergic neurotransmission, analeptic (restorative) activity, and antidepressant-like behaviors. Studies have shown that while this compound itself may have modest analeptic effects, it can partially reverse the more potent effects of TRH. Furthermore, the development of prodrugs designed to improve the delivery of this compound across the blood-brain barrier highlights its potential as a lead compound for CNS-targeted therapies. Its neuroprotective properties against glutamate excitotoxicity also make it a subject of interest in models of neuronal injury and disease. nih.gov

Data Tables

Table 1: Comparative Effects of TRH and this compound on CNS-Mediated Activities

Parameter Effect of TRH Effect of this compound Effect of Co-administration Source(s)
Hippocampal Acetylcholine Release ~3.5-fold increase No influence on basal levels Attenuation of TRH-induced release nih.gov,
Pentobarbital-Induced Sleeping Time (Analeptic Effect) Significant reduction (e.g., to 40 ± 5 min) Modest reduction (e.g., to 66 ± 6 min) Attenuation of TRH's effect ,
Glutamate-Stimulated Intracellular Ca2+ Increase Strong reduction Weaker reduction (~50% of TRH's effect) Not specified nih.gov

| Neuroprotection Against Glutamate Toxicity | Neuroprotective | More neuroprotective (up to 4x that of TRH) | Not specified | nih.gov |

Broader Cellular and Tissue-Specific Research Roles

This compound was first identified and characterized as a novel peptide isolated from the rabbit prostate complex. nih.govresearchgate.net Its discovery stemmed from research investigating peptides that cross-reacted with an antibody for Thyrotropin-Releasing Hormone (TRH). nih.gov This structural relationship is due to a single amino acid difference: this compound has a glutamic acid residue at the second position, whereas TRH has a histidine. nih.gov

The isolation process involved extraction from prostate tissue, followed by multiple chromatography steps to purify the peptide. nih.govnih.gov Subsequent characterization using techniques such as gas-phase sequence analysis and fast atom bombardment mass spectrometry confirmed its primary structure as pGlu-Glu-Pro-NH2. nih.govresearchgate.net Following its discovery in the rabbit prostate, the peptide was also identified in other tissues, including the anterior and posterior pituitary glands of rats, indicating a broader distribution than initially understood. nih.gov

Initial Characterization of this compound from Rabbit Prostate Complex nih.govresearchgate.net
Analytical MethodFindingConclusion
Amino Acid AnalysisGlx: 1.7, Pro: 1.0Indicated the presence of Glutamate/Pyroglutamate and Proline.
Gas Phase Sequence AnalysisSequence established as Glu-Glu-Pro.Determined the order of the amino acids.
Fast Atom Bombardment Mass SpectrometryPseudomolecular ion (M+H)+ of 355.2.Confirmed the molecular weight and the full structure as pGlu-Glu-Pro-NH2.
ImmunoassayCross-reactivity with TRH antibody.Showed structural similarity to Thyrotropin-Releasing Hormone.

The N-terminal pyroglutamate (pGlu) residue is a critical structural feature of this compound and many other biologically active peptides and proteins. portlandpress.comnih.gov This modification, which involves the cyclization of an N-terminal glutamine or glutamate residue, has significant implications for the molecule's stability and function. nih.govnih.govresearchgate.net

One of the primary roles of the pGlu modification is to protect the peptide from degradation by exopeptidases, enzymes that cleave amino acids from the N-terminus of a protein. portlandpress.comnih.gov This protection increases the half-life and stability of the molecule. portlandpress.com Furthermore, the formation of the pGlu ring structure can be essential for establishing the proper three-dimensional conformation of a peptide or protein. portlandpress.comnih.gov This correct folding is often necessary for the molecule to bind effectively to its specific receptor and elicit a biological response. portlandpress.com The conversion to pGlu is often catalyzed by the enzyme glutaminyl cyclase (QC) and is considered an important step in the maturation of many hormones and chemokines. portlandpress.com Structural elements of the protein itself can also influence the rate at which this conversion occurs. nih.govsemanticscholar.org

Structural Elucidation and Conformational Analysis

Primary and Secondary Structure Characterization

The determination of the amino acid sequence and the local spatial arrangement of the peptide backbone are fundamental to understanding the structure of Pyr-glu-pro-NH2.

Traditional protein and peptide sequencing methods, such as Edman degradation, are often hindered by the presence of a modified N-terminus. In this method, the N-terminal amino acid is labeled with phenyl isothiocyanate, cleaved, and identified. However, the cyclic nature of the pyroglutamyl residue in this compound blocks the N-terminus, rendering it inaccessible to the Edman reagent. springernature.comlongdom.orgwikipedia.org This "blocked" N-terminus makes standard sequencing protocols ineffective.

To overcome this challenge, enzymatic or chemical deblocking methods are required. Enzymes like pyroglutamate (B8496135) aminopeptidase can specifically cleave the pyroglutamyl residue, exposing the subsequent amino acid for sequencing. springernature.com Once the N-terminus is deblocked, techniques like gas-phase sequencing can be employed. Gas-phase sequencers automate the Edman degradation process, offering high sensitivity with picomole amounts of sample. nih.gov However, without prior deblocking, direct sequencing of this compound via these methods is not feasible.

The formation of the pyroglutamyl residue from a glutamine or glutamic acid precursor is a significant post-translational modification that profoundly impacts the N-terminal structure. nih.govmdpi.com This cyclization results in a lactam ring, which introduces conformational rigidity to the N-terminus. This structural constraint reduces the flexibility of the peptide backbone in this region. nih.gov

A key consequence of this modification is the increased stability of the peptide. The pyroglutamyl residue protects the peptide from degradation by aminopeptidases, which are exopeptidases that cleave amino acids from the N-terminus. nih.gov This resistance to enzymatic degradation contributes to the biological half-life and activity of this compound. The formation of pyroglutamate can occur spontaneously, particularly under certain pH and temperature conditions, or be catalyzed by the enzyme glutaminyl cyclase. nih.gov

Advanced Spectroscopic and Computational Approaches

To gain a deeper understanding of the three-dimensional structure and dynamics of this compound, a combination of advanced spectroscopic and computational methods is employed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state conformation of peptides. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments, including 1H and 13C NMR, provide detailed information about the spatial arrangement of atoms. nih.govnih.gov

NMR Parameter Structural Information Obtained for this compound Analogs
1H Chemical Shifts Provides information about the local electronic environment of protons.
13C Chemical Shifts Offers insights into the carbon backbone and side-chain conformations. nih.gov
Coupling Constants (J-couplings) Helps determine dihedral angles and thus the conformation of the peptide backbone and side chains. nih.gov
Nuclear Overhauser Effect (NOE) Provides information about through-space proximity of protons, crucial for determining the 3D structure. nih.gov
Temperature Coefficients Can indicate the presence and stability of intramolecular hydrogen bonds.

Mass spectrometry (MS) is an essential tool for confirming the molecular weight and sequence of peptides like this compound. Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) have been successfully applied to its analysis. nih.govresearchgate.netresearchgate.net

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. In MS/MS, the protonated molecule is isolated and subjected to collision-induced dissociation (CID), which breaks the peptide into smaller fragments. The resulting fragmentation pattern provides sequence-specific information. For this compound, a characteristic fragmentation is the formation of the b2 product ion at m/z 249.1, which corresponds to the N-terminal dipeptide [pyroGlu-His]+. nih.govresearchgate.net This specific fragment is a clear indicator of the first two amino acids in the sequence. The analysis of the complete fragmentation pattern allows for the confirmation of the entire peptide sequence. researchgate.net

Mass Spectrometry Technique Application in the Analysis of this compound
Electrospray Ionization (ESI) Soft ionization technique used to generate intact molecular ions for mass analysis. nih.gov
Fast Atom Bombardment (FAB) Another soft ionization technique that has been used for the analysis of TRH. researchgate.net
Tandem Mass Spectrometry (MS/MS) Used to induce fragmentation and obtain sequence-specific information. nih.govresearchgate.net
Selected Ion Monitoring (SIM) A sensitive method for quantifying known compounds by monitoring specific ions. nih.gov
Selected Reaction Monitoring (SRM) A highly specific and sensitive method for quantification by monitoring a specific fragmentation reaction. nih.govresearchgate.net

Computational chemistry and molecular dynamics (MD) simulations provide theoretical insights into the structure, dynamics, and energetics of this compound. These methods complement experimental data and help in understanding the processes of cyclization and the conformational landscape of the molecule.

Quantum chemical calculations have been used to investigate the mechanism of pyroglutamate formation from N-terminal glutamine. nih.govacs.org These studies have elucidated the reaction pathways and the role of catalysts, such as phosphate ions, in facilitating the cyclization process. The calculations indicate that the formation of a five-membered ring is thermodynamically favored. researchgate.net

Molecular dynamics simulations can be used to explore the conformational space available to this compound in different environments. nih.govoup.comox.ac.ukmdpi.com By simulating the movements of atoms over time, MD can reveal the flexibility of the peptide, the stability of different conformations, and the influence of solvent on its structure. These simulations can help in interpreting experimental data from techniques like NMR and provide a more dynamic picture of the molecule's behavior.

Structure-Activity Relationship (SAR) Studies for Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. For this compound, these studies involve synthesizing and testing a variety of analogues to determine which parts of the molecule are essential for its function. This knowledge is crucial for designing new molecules with improved properties, such as enhanced potency, selectivity, or stability. By systematically altering the three core components of the tripeptide—the pyroglutamyl (Pyr) residue, the central histidine (His) residue, and the C-terminal prolineamide (Pro-NH2)—researchers can map the structural requirements for biological activity.

Identification of Key Residues for Biological Activity

Pyroglutamyl Residue (Position 1): The N-terminal pyroglutamyl residue is important for the molecule's stability and receptor affinity. Modifications to this ring structure can lead to significant changes in potency. For instance, the TRH analogue taltirelin features a chemical modification on the pyroglutamyl residue, which results in a lower affinity for the thyrotropin-releasing hormone receptor (TRHR) but a higher efficacy in downstream signal transmission. nih.gov

Histidine Residue (Position 2): The central histidine residue is widely considered the most critical component for the primary biological activity of TRH. Its imidazole side chain is essential for receptor binding and activation. Replacing histidine with other amino acids drastically alters the compound's function.

Substitution with Glutamic acid (Glu) , creating the analogue pGlu-Glu-Pro-NH2, results in a peptide that can oppose the central nervous system effects of TRH. researchgate.net For example, while TRH induces acetylcholine (B1216132) release, co-perfusion with pGlu-Glu-Pro-NH2 can significantly weaken this effect. researchgate.net

Substitution with Asparagine (Asn) , yielding Glp-Asn-ProNH2, transforms the molecule from a hormone agonist into a competitive inhibitor of pyroglutamyl-peptidase II (PPII), an enzyme that degrades TRH. nih.gov This highlights the pivotal role of the position 2 side chain in determining the molecule's biological target and action.

Prolineamide Residue (Position 3): The C-terminal prolineamide is crucial for maintaining the correct conformation of the peptide and for its interaction with receptor or enzyme subsites. nih.gov The amide group (-NH2) at the C-terminus is particularly important, and its removal or alteration often leads to a significant loss of activity. The proline ring itself provides conformational rigidity, which is essential for proper orientation within the binding pocket.

Residue PositionOriginal ResidueSubstitutionResulting AnalogueChange in Biological Activity
2Histidine (His)Glutamic acid (Glu)pGlu-Glu-Pro-NH2Opposes certain CNS effects of TRH. researchgate.net
2Histidine (His)Asparagine (Asn)Glp-Asn-ProNH2Becomes a competitive inhibitor of pyroglutamyl-peptidase II. nih.gov

Effects of Backbone and Side-Chain Modifications on Conformation and Function

Beyond substituting entire amino acid residues, more subtle modifications to the peptide backbone or the amino acid side chains can have profound effects on the molecule's three-dimensional shape (conformation) and its resulting function. These modifications can enhance stability, alter receptor selectivity, and fine-tune biological activity. nih.govacs.org

Backbone Modifications: The peptide backbone consists of a repeating sequence of N-Cα-C atoms. Alterations to this backbone can control local and global conformation, often making the molecule more resistant to enzymatic degradation. nih.govacs.org

Thionation: One such modification is the replacement of a backbone carbonyl oxygen atom with a sulfur atom, creating a thioamide bond. In TRH analogues, this subtle change can have a significant impact on receptor selectivity. nih.gov

An analogue with a thioamide bond at the proline C-terminus (Pro-psi[CSNH2]) showed higher affinity and greater selectivity for pituitary TRH receptors compared to those in the brain cortex. nih.gov

Side-Chain Modifications: Modifications to the side chains of the amino acid residues can alter the molecule's interaction with its binding partners.

C-terminal Extension: While not a modification of the core TRH structure itself, studies on TRH analogues have shown that extending the C-terminus can yield highly potent molecules. For the PPII inhibitor Glp-Asn-ProNH2, adding hydrophobic amino acids to the C-terminus led to a new class of inhibitors with nanomolar activity. nih.gov For example, the compound Glp-Asn-Pro-Tyr-Trp-Trp-7-amido-4-methylcoumarin was found to be the most potent competitive PPII inhibitor discovered to date, with a Ki of 1 nM. nih.gov This strategy highlights how modifications outside the core tripeptide structure can dramatically enhance potency by engaging additional binding sites on the target enzyme. nih.gov

Modification TypeLocationSpecific ModificationEffect on Conformation and/or Function
Backbone ProlineamideThionation (Oxygen replaced by Sulfur)Increased selectivity for pituitary vs. cortical TRH receptors. nih.gov
Backbone Pyroglutamyl & ProlineamideDithionationPotency decreased by approximately 50%. nih.gov
Side-Chain C-terminus of AnalogueExtension with Hydrophobic Amino AcidsDrastically increased inhibitory potency against pyroglutamyl-peptidase II. nih.gov

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Peptide Separation and Quantification

Chromatography is an essential first step in the analysis of Pyr-glu-pro-NH2, allowing for its separation from other endogenous molecules that could interfere with detection. The choice of technique depends on the specific requirements of the analysis, such as the sample matrix and the need for quantitative versus qualitative data.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of peptides like this compound from biological fluids and tissue extracts. nih.govbohrium.com Its high resolution and adaptability make it ideal for purifying the target analyte prior to detection.

Detailed research has established various HPLC methods, particularly reversed-phase HPLC (RP-HPLC), as highly effective. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol, often with an ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to improve peak shape and retention. nih.govsci-hub.se The separation is based on the differential partitioning of the peptide between the stationary and mobile phases. By gradually increasing the concentration of the organic solvent (gradient elution), compounds are eluted based on their hydrophobicity. rsc.orgnih.gov HPLC has been successfully used to separate Thyrotropin-releasing hormone (TRH) from its analogs and metabolites in various tissues, demonstrating the technique's specificity. researchgate.net An HPLC-based assay can also be used to determine the activity of enzymes like pyroglutamyl aminopeptidase, which acts on N-terminal pyroglutamate (B8496135) residues, by quantifying the released products. nih.gov

Table 1: Examples of HPLC Conditions for Pyroglutamate-Containing Peptides and Related Analytes
Analyte/MatrixColumnMobile PhaseDetectionReference
Pyroglutamate from mAbAgilent Zorbax 300SB-C18 (4.6 x 150 mm, 5 µm)A: 0.1% Formic Acid (FA) in water; B: 0.1% FA, 90% acetonitrile in water (Gradient)Mass Spectrometry nih.gov
TRH in rat tissueReversed-phase, ion-pairNot specifiedRadioimmunoassay researchgate.net
Glutamate (B1630785), Glutamine, Pyroglutamate in CSFNot specifiedIon pairing with heptafluorobutyric acid (HFBA)LC-MS/MS sci-hub.se

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of small, volatile, and thermally stable molecules. nih.gov Due to the low volatility of peptides like this compound, direct analysis by GC-MS is not feasible. Therefore, a critical step is chemical derivatization to convert the non-volatile peptide into a volatile derivative. mdpi.comnih.gov

Research has shown that γ-glutamyl peptides can be converted to pyroglutamate (pGlu) derivatives for GC-MS analysis. mdpi.comnih.govresearchgate.net This process typically involves a two-step derivatization: first, esterification (e.g., with methanolic HCl) to convert carboxylic acid groups to methyl esters, followed by acylation (e.g., with pentafluoropropionic anhydride) to derivatize amine and hydroxyl groups. mdpi.comnih.govnih.gov During this sample preparation, an intramolecular conversion of the γ-glutamyl residue to a pyroglutamate structure can occur, which is then analyzed. mdpi.comnih.gov The resulting derivatives are volatile enough to be separated on a GC column and subsequently identified and quantified by mass spectrometry. mdpi.comnih.govresearchgate.net This methodology is highly specific and useful for studying the metabolism of related compounds. mdpi.comnih.gov The quantification of pyroglutamic acid is important in clinical settings as its accumulation can be a rare cause of high anion gap metabolic acidosis. researchgate.net

Table 2: GC-MS Derivatization and Analysis of Pyroglutamate
Analyte OriginDerivatization StepsResulting DerivativeMS Ionization ModeReference
γ-Glutamyl peptides (GSH, GSSG, etc.)1. Esterification (2 M HCl/CH3OH, 60 min, 80°C) 2. Acylation (PFP anhydride, 30 min, 65°C)Methyl ester, pentafluoropropionyl (Me-PFP) derivative of pGluElectron-Capture Negative-Ion Chemical Ionization (ECNICI) mdpi.comnih.gov
Synthetic pGluDerivatization with pentafluorobenzyl bromide (PFB-Br)Pentafluorobenzyl (PFB) ester of pGluECNICI mdpi.comnih.govresearchgate.net

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing definitive identification based on its mass-to-charge ratio (m/z) and structural information through fragmentation patterns. When coupled with a separation technique like HPLC or GC, it offers unparalleled sensitivity and specificity.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a "soft" ionization technique that was instrumental in the analysis of non-volatile and thermally unstable biomolecules, including peptides, before the widespread adoption of electrospray ionization. nih.govcreative-proteomics.com In FAB-MS, the sample is mixed with a liquid matrix of low volatility, such as glycerol or thioglycerol, and bombarded with a high-energy beam of neutral atoms, typically xenon or argon. nih.govwikipedia.orgwikipedia.org

This process sputters sample and matrix molecules into the gas phase as ions, with minimal fragmentation. nih.gov It typically produces abundant protonated molecular ions ([M+H]⁺), allowing for the straightforward determination of the peptide's molecular weight. nih.govwikipedia.org FAB-MS, in combination with enzymatic digestion (e.g., with pyroglutamate aminopeptidase), has been used to unequivocally identify the N-terminal pyroglutamate structure in modified peptides. nih.gov This method provides direct information about the N-terminal structure, eliminating ambiguities that can arise with other techniques. nih.gov

Electrospray Ionization (ESI) is the most prevalent mass spectrometry ionization technique for peptide analysis today. nih.govnih.gov It is a very soft ionization method that generates gaseous ions directly from a liquid solution, making it perfectly suited for coupling with HPLC (LC-MS). nih.gov In ESI, a high voltage is applied to a liquid passing through a capillary, creating an aerosol of charged droplets. europeanpharmaceuticalreview.com As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. europeanpharmaceuticalreview.com A key feature of ESI is its ability to produce multiply charged ions ([M+nH]ⁿ⁺), which allows for the analysis of large molecules on mass spectrometers with a limited m/z range. europeanpharmaceuticalreview.com

ESI-MS is highly sensitive and has been used to develop rapid and selective methods for the identification and quantification of TRH and its analogs. nih.govresearchgate.net For instance, a liquid chromatography-mass spectrometry method using positive ESI and selected ion monitoring (SIM) can quantify TRH with a detection limit as low as 1 fmol. nih.govresearchgate.net Furthermore, tandem mass spectrometry (MS/MS) with ESI allows for selected reaction monitoring (SRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion, providing exceptional specificity. nih.gov It is important to note, however, that the ESI source can be a site of artifact formation, where free glutamine and glutamate can cyclize to form pyroglutamic acid, a factor that must be controlled for in quantitative studies. acs.orgresearchgate.net

For the most accurate and precise quantification of this compound, stable isotope dilution (SID) mass spectrometry is the gold standard. nih.govyoutube.com This technique combines the specificity of MS with the accuracy of an ideal internal standard. nih.gov In this approach, a known amount of a stable isotope-labeled version of the analyte (e.g., containing ¹³C, ¹⁵N, or ²H atoms) is added to the sample at the earliest stage of preparation. researchgate.netnih.gov

This isotopically labeled internal standard is chemically identical to the analyte but is distinguishable by its higher mass in the mass spectrometer. nih.gov It co-elutes with the analyte during chromatography and experiences the same potential losses during sample extraction, derivatization, and ionization. researchgate.netnih.gov By measuring the ratio of the signal intensity of the endogenous, unlabeled analyte to that of the labeled internal standard, a highly accurate concentration can be calculated. youtube.comnih.gov This method effectively corrects for variations in sample recovery and matrix effects that can suppress or enhance the analyte signal in the ion source. researchgate.net SID coupled with LC-MS/MS is widely used for the rigorous validation of biomarkers and for precise quantification of analytes like thyroid hormones and amino acids in complex biological matrices such as serum and brain tissue. nih.govnih.govresearchgate.net

Enzymatic Assays for Activity and Degradation Studies

The biological activity and stability of this compound are significantly influenced by enzymatic degradation. Specific assays are therefore essential to study the enzymes involved in its metabolism.

Pyroglutamyl Peptidase Assays

Pyroglutamyl peptidases are enzymes that cleave the pyroglutamyl residue from the N-terminus of peptides. Assays for these enzymes are critical in understanding the degradation of this compound. There are two main types of pyroglutamyl peptidases that have been identified in mammalian tissues: Type I and Type II.

Pyroglutamyl Peptidase I (PPI) : This is typically a cytosolic cysteine peptidase with a broad substrate specificity.

Pyroglutamyl Peptidase II (PPII) : This is a membrane-anchored metalloenzyme with a narrow substrate specificity, primarily targeting TRH. Another form found in serum with similar characteristics is referred to as 'thyroliberinase'.

The study of these enzymes often involves the use of specific inhibitors to differentiate their activities. Research has shown that certain inhibitors can selectively target these peptidases, aiding in the characterization of their roles in TRH degradation. For instance, a study on the degradation of TRH in rat serum found that specific inhibitors of prolyl endopeptidase and pyroglutamyl peptide hydrolase did not prevent TRH degradation, whereas o-phenanthroline offered significant protection, indicating the involvement of a metalloenzyme like thyroliberinase. nih.gov

InhibitorTarget EnzymeInhibition Constant (Ki)Observations
o-phenanthrolineMetalloenzymes (e.g., Thyroliberinase)Not specifiedProvided significant protection against TRH degradation in rat serum. nih.gov
CPHNAPyroglutamyl Peptidase II (PPII)8 µMReversible inhibitor; weakly inhibited Pyroglutamyl Peptidase I. nih.gov

Prolyl Oligopeptidase Activity Measurements

Prolyl oligopeptidase (POP) is a serine protease that cleaves small peptides at the carboxyl side of proline residues. While it is known to hydrolyze various neuropeptides, its role in the degradation of this compound in some tissues is considered less significant compared to pyroglutamyl peptidases. nih.gov

The measurement of POP activity often utilizes synthetic substrates and specific inhibitors. Kinetic analysis of POP inhibitors reveals important details about their mechanism of action. For example, studies on slow-binding inhibitors of POP have characterized the association and dissociation rate constants, providing insights into the duration of their inhibitory effects.

Inhibitor Functional Group at P1 SiteAssociation Rate Constant (kon)Dissociation Half-LifeInhibition Constant (Ki)
CHO(2.43 ± 0.12) x 10^5 M-1s-1> 5 hoursNot specified
CN(12.0 ± 0.08) x 10^5 M-1s-125 minutesNot specified
COCH2OHNot specified> 5 hoursNot specified

Immunochemical Methods for Detection and Localization

Immunochemical methods are highly sensitive and specific, making them invaluable for the detection and localization of this compound in biological samples.

Immunoassays and Antibody Cross-Reactivity

Immunoassays, such as radioimmunoassay (RIA), are widely used for the quantification of this compound. The specificity of these assays is paramount and is determined by the antibody's ability to distinguish between this compound and structurally similar molecules.

Cross-reactivity occurs when the antibody binds to substances other than the target analyte. This can lead to inaccurate measurements and misinterpretation of results. Therefore, characterizing the cross-reactivity of the antibodies used in immunoassays is a critical step in assay validation.

In the context of thyroid-related hormone assays, cross-reactivity is a known challenge. For instance, the thyroid hormone analog 3,5,3'-triiodothyroacetic acid (TRIAC) has been shown to significantly cross-react with immunoassays for triiodothyronine (T3) across various platforms. nih.gov This highlights the importance of understanding the structural basis of antibody recognition and the potential for interference from related compounds.

The degree of cross-reactivity is typically expressed as a percentage, indicating the concentration of the cross-reacting substance required to produce the same signal as a given concentration of the target analyte. While a specific data table for this compound analog cross-reactivity is not provided in the search results, the principle remains the same. For example, in a hypothetical scenario, the cross-reactivity of various TRH analogs in a specific RIA could be determined as follows:

CompoundCross-Reactivity (%)
This compound100
Analog A10
Analog B1
Analog C<0.1

Such data is crucial for interpreting the results of immunoassays and ensuring that the measurements accurately reflect the concentration of this compound. The development of highly specific monoclonal antibodies and careful assay design are key strategies to minimize cross-reactivity and enhance the reliability of immunochemical methods.

Development of Analogues and Peptidomimetics in Research

Structure-Based Drug Design Approaches (for research leads)

Molecular Docking and Ligand Binding Studies

Molecular docking and ligand binding studies are fundamental to understanding the interactions between TRH analogues and their receptors, primarily the G protein-coupled receptors TRH-R1 and TRH-R2. These studies provide critical insights into the structure-activity relationships (SAR) that govern the affinity and selectivity of these compounds.

Researchers have synthesized and evaluated numerous TRH analogues by modifying the constituent amino acid residues (pyroglutamyl, histidyl, and prolinamide). These modifications aim to enhance binding affinity for the target receptors and to confer selectivity for either TRH-R1 or TRH-R2, which are thought to mediate different physiological effects. It has been hypothesized that TRH-R1 is primarily involved in endocrine functions, such as the release of thyroid-stimulating hormone (TSH), while TRH-R2 may be more critical for the central nervous system effects of TRH. nih.govnih.gov

Binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of a ligand required to occupy 50% of the receptors in a competitive binding assay. The potency of an agonist is often expressed as the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response.

A study on novel TRH analogues with substituted pyridinium moieties replacing the [His2] residue found that while the parent TRH showed binding to the endocrine TRH receptor, one of the most potent analogues, compound 2a, exhibited no such binding, highlighting its potential as a centrally acting agent with reduced endocrine side effects.

Extensive research has been conducted to explore the impact of various substitutions on receptor binding. For instance, analogues with modifications at the N1(τ) or C2 positions of the imidazole ring of histidine have demonstrated selectivity for TRH-R2. nih.gov Similarly, replacing the pyroglutamyl (pGlu) residue with other cyclic structures has been explored to improve metabolic stability and receptor interaction. nih.gov

The following interactive table summarizes the binding affinities (Ki) and potencies (EC50) of selected TRH analogues for the TRH-R1 and TRH-R2 receptors, as determined in various studies.

CompoundModificationTRH-R1 Ki (µM)TRH-R2 Ki (µM)TRH-R1 EC50 (µM)TRH-R2 EC50 (µM)
TRH -0.020.0160.0030.002
Analog 21a His substituted with N-methyl-2-propylimidazole0.170.0160.050.0021
Analog 10a His substituted with 2-propylimidazole0.320.170.290.027
Analog 10f His substituted with 2-cyclohexylimidazole0.340.140.340.48
[Nτ(1)-Me-His]-TRH N-methylated Histidine0.0030.0030.00210.0002

Data sourced from studies on HEK 293 cells expressing TRH-R1 or TRH-R2. nih.gov

In Silico Screening for Novel Scaffolds

In silico screening, also known as virtual screening, has emerged as a powerful computational tool to identify novel chemical entities that can modulate the activity of TRH receptors. This approach allows for the rapid screening of large chemical libraries to identify potential "hit" compounds that can then be synthesized and evaluated experimentally. mdpi.com Virtual screening can be broadly categorized into structure-based and ligand-based methods.

Structure-based virtual screening relies on the three-dimensional structure of the target receptor. Molecular docking simulations are employed to predict the binding mode and affinity of compounds from a virtual library to the receptor's binding site. For instance, a study utilized a comparative model of the human TRH receptor (hTRH-R) to perform molecular docking and identify potential antagonists. mdpi.com The binding affinities of promising candidates can be further refined using more computationally intensive methods like the molecular mechanics Poisson–Boltzmann surface area (MM/PBSA) method. mdpi.com

Ligand-based virtual screening utilizes the structural information of known active ligands to identify new compounds with similar properties. Pharmacophore modeling is a common ligand-based approach that defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. unina.it These pharmacophore models are then used as queries to search chemical databases for molecules that match the defined features. rsc.org For example, pharmacophore models have been successfully used to screen for agonists of the thyroid hormone receptor. nih.gov

Quantitative structure-activity relationship (QSAR) models are another valuable in silico tool. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) correlate the biological activity of a series of compounds with their 3D molecular properties (steric and electrostatic fields). frontiersin.orgnih.govmdpi.com These models can predict the activity of novel compounds and guide the design of more potent analogues. nih.gov

The following table provides examples of compounds identified through in silico screening and their reported or predicted activities.

Screening MethodTargetIdentified Compound/ClassPredicted/Observed Activity
Pharmacophore-based virtual screeningThyroid Hormone Receptor (TR)UNPD19665Agonist with a binding activity of 9.82 nM nih.gov
Pharmacophore-based virtual screeningThyroid Hormone Receptor (TR)UNPD184785Agonist with a binding activity of 12.62 nM nih.gov
Ensemble-docking-based screeningPAX8–PPARγ fusion proteinTeneligliptinPromising binder with high predicted affinity mdpi.com
Ligand-based virtual screeningTakeda G-protein-coupled receptor 5 (TGR5)Compound V14Agonist with an EC50 value of 7.7 µM rsc.org

Future Research Directions and Unanswered Questions

Elucidating the Full Spectrum of Physiological Roles (Beyond Current Understanding)

The classical understanding of TRH centers on its stimulation of thyroid-stimulating hormone (TSH) and prolactin release from the pituitary gland. However, the presence of TRH and its receptors throughout the central nervous system (CNS) and other peripheral tissues points to a much broader physiological significance that is yet to be fully understood.

Future research will likely focus on several promising areas:

Neuroprotection and Neuromodulation : Evidence suggests TRH possesses neuroprotective properties, potentially by modulating oxidative stress, inflammation, and neuronal survival. Further studies are needed to clarify its role in the context of neurodegenerative diseases. Its influence on various neurotransmitter systems, including cholinergic, serotonergic, and dopaminergic pathways, also warrants deeper investigation to understand its impact on cognition, behavior, and mood.

Metabolic and Cardiovascular Regulation : Beyond its indirect metabolic influence through thyroid hormones, TRH may have direct effects on energy homeostasis and cardiovascular function. Research into its potential role in regulating appetite and feeding behavior, particularly in the context of metabolic disorders, is an emerging area of interest.

Immune Modulation and Tissue Repair : Preliminary findings suggest TRH can modulate immune responses, including the activity of immune cells and cytokine production. This opens up avenues for exploring its therapeutic potential in immune-related disorders. Additionally, its ability to modify the cellular microenvironment suggests a role in tissue regeneration and repair that requires further exploration.

Reproduction and Circadian Rhythms : TRH may also influence reproductive processes and circadian rhythms, which regulate sleep-wake cycles and other physiological functions. The mechanisms behind these potential roles are still largely unknown.

Advanced Mechanistic Investigations at the Molecular and Cellular Level

A complete picture of TRH's functions requires a detailed understanding of its actions at the molecular and cellular levels. While it's known that TRH initiates its effects by binding to specific cell-surface receptors, many downstream signaling events and their ultimate physiological consequences remain to be elucidated.

Key unanswered questions that future research aims to address include:

Receptor Subtypes and Signaling Diversity : Are there undiscovered TRH receptor subtypes that could account for its diverse effects in different tissues? How does TRH binding to its receptor trigger distinct signaling cascades in various cell types to produce specific physiological outcomes?

Transcriptional and Post-Translational Regulation : How do factors like thyroid hormones, leptin, and stress regulate the expression of the TRH gene at the transcriptional level? Recent studies have shown that TRH can influence the expression of numerous genes and microRNAs, such as miR-126a-5p, which in turn regulate prolactin synthesis and secretion. Further transcriptomic and proteomic analyses are needed to map the full extent of TRH's regulatory networks.

Cross-talk with Other Signaling Pathways : How does the TRH signaling pathway interact with other hormonal and neurotransmitter systems? Understanding this cross-talk is crucial for comprehending its integrated physiological role. For example, investigations have explored the interplay between TRH and central noradrenergic mechanisms.

Research AreaKey Unanswered QuestionsPotential Future Approaches
Physiological Roles What are the direct effects of TRH on metabolism, immunity, and reproduction?In vivo studies in knockout models, tissue-specific receptor analysis.
Molecular Mechanisms Do different TRH receptor subtypes exist? How is signaling diversified?Receptor cloning and characterization, advanced cell imaging, transcriptomics.
Cellular Interactions How does TRH signaling interact with other cellular pathways?Systems biology approaches, co-immunoprecipitation studies.

Rational Design of Highly Selective Molecular Probes and Research Tools

A significant hurdle in TRH research has been the lack of highly selective pharmacological tools to dissect its various functions. The development of potent and selective agonists and antagonists for TRH receptors is a critical area for future research.

Structure-Based Drug Design : Utilizing the three-dimensional structure of the TRH receptor will enable the rational design of novel ligands with improved affinity and selectivity. This approach has been successful in developing antagonists for other hormone receptors.

Development of TRH Analogs : Creating analogs of TRH with modified structures can help to separate its endocrine and central nervous system effects. For instance, the tripeptide pGlu-Glu-Pro-NH2, structurally similar to TRH, has been shown to have neuroprotective effects, potentially through different mechanisms than TRH itself. Another analog, MK-771, has been studied for its effects on central noradrenergic mechanisms.

Fluorescent Probes : Designing fluorescently-labeled TRH analogs or receptor ligands can allow for real-time visualization of receptor trafficking and signaling dynamics within living cells. This would provide invaluable insights into the spatiotemporal aspects of TRH action.

Exploration of New Analytical Techniques for In Situ Monitoring of Peptide Dynamics

Understanding the precise timing and location of TRH release and action is fundamental to deciphering its physiological roles. Current methods for measuring TRH release, such as in vivo microdialysis, have limitations in detecting rapid changes.

Future research will benefit from the application and development of more advanced analytical techniques:

High-Sensitivity Mass Spectrometry : Advanced liquid chromatography-mass spectrometry (LC-MS) methods are being developed for the rapid and sensitive quantification of TRH in complex biological samples, with detection limits in the femtomole range. These techniques are crucial for accurately measuring TRH levels in different tissues and fluids.

In Situ Spectroscopy : Techniques like mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy offer the potential for real-time, in situ monitoring of biochemical reactions and molecular dynamics without the need for sample extraction. Adapting these technologies for peptide monitoring in biological systems could revolutionize our ability to study TRH dynamics.

Biosensors : The development of genetically encoded or synthetic biosensors that can detect TRH with high specificity and temporal resolution would be a major breakthrough, enabling the visualization of TRH signaling in real-time in living organisms.

Computational Predictions and Experimental Validation of Peptide Interactions

Computational biology offers powerful tools to predict and analyze the interactions of TRH with its receptors and other proteins. These in silico approaches can guide experimental research and provide novel hypotheses.

Molecular Docking and Simulation : Computational models can predict how TRH and its analogs bind to the TRH receptor. These simulations can identify key amino acid residues involved in the interaction, guiding the design of new molecules with enhanced or altered binding properties.

Protein-Protein Interaction Networks : Algorithms can predict potential interaction partners for the TRH receptor on a proteome-wide basis. These predictions can uncover novel signaling pathways and regulatory mechanisms that can then be validated experimentally.

Integrating Computational and Experimental Data : The most powerful approach involves a synergistic combination of computational prediction and experimental validation. For example, computational models can predict the binding affinity of newly designed TRH analogs, which can then be synthesized and tested in biological assays to confirm the predictions and refine the models. This iterative process of prediction and validation will accelerate the discovery of new research tools and a deeper understanding of TRH biology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.